molecular formula C11H7FN2O2 B575048 4-(4-Fluorophenyl)-3-nitropyridine CAS No. 170682-38-9

4-(4-Fluorophenyl)-3-nitropyridine

Número de catálogo: B575048
Número CAS: 170682-38-9
Peso molecular: 218.187
Clave InChI: JIYKGFBSWLSPFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Fluorophenyl)-3-nitropyridine (CAS 170682-38-9) is a fluorinated nitropyridine derivative of significant interest in chemical synthesis and materials science research. With a molecular formula of C 11 H 7 FN 2 O 2 and a molecular weight of 218.18, this compound serves as a versatile building block for the development of more complex molecular structures . Nitropyridines are privileged scaffolds in medicinal and agrochemical research due to their biological significance . The nitro group on the pyridine ring is a key functional handle for further transformation, particularly through nucleophilic aromatic substitution. Research indicates that the 3-nitro group in pyridine systems can be selectively substituted by sulfur-based nucleophiles, such as thiols, to create novel sulfur-containing pyridine derivatives . Furthermore, compounds featuring a 3-nitropyridine core conjugated with an arylvinyl group have been investigated for their photophysical properties and have demonstrated potential as organic optical materials, with some derivatives exhibiting large Stokes shifts . Researchers also utilize related nitropyridine compounds as precursors for the synthesis of disulfide-bridged complexes and other heterocyclic systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Propiedades

Número CAS

170682-38-9

Fórmula molecular

C11H7FN2O2

Peso molecular

218.187

Nombre IUPAC

4-(4-fluorophenyl)-3-nitropyridine

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H

Clave InChI

JIYKGFBSWLSPFQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])F

Sinónimos

3-NITRO-4-(4/'-FLUOROPHENYL) PYRIDINE

Origen del producto

United States
Foundational & Exploratory

4-(4-Fluorophenyl)-3-nitropyridine: Chemical Properties, Synthesis, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on versatile, highly reactive building blocks. 4-(4-Fluorophenyl)-3-nitropyridine (CAS: 170682-38-9) has emerged as a critical intermediate in the synthesis of highly selective pharmacological agents, most notably Glycogen Synthase Kinase 3 (GSK-3β) inhibitors and Cyclin-Dependent Kinase 9 (CDK9) inhibitors[1][2].

This technical guide provides an in-depth analysis of the molecular properties, synthetic methodologies, and downstream applications of 4-(4-Fluorophenyl)-3-nitropyridine. By examining the causality behind its reactivity and detailing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals engineering next-generation neurotherapeutics and oncology drugs.

Chemical Identity and Physicochemical Properties

The utility of 4-(4-Fluorophenyl)-3-nitropyridine stems from its unique electronic topology. The pyridine ring is inherently electron-deficient, a property that is drastically amplified by the strongly electron-withdrawing nitro ( −NO2​ ) group at the C3 position. This electronic environment makes the molecule an excellent candidate for downstream functionalization, particularly via the reduction of the nitro group to an amine, which subsequently serves as a nucleophilic anchor for amide coupling or cyclization into azaindole scaffolds[1].

Table 1: Quantitative Data and Molecular Identifiers
PropertyValue
Chemical Name 4-(4-Fluorophenyl)-3-nitropyridine
CAS Number 170682-38-9[3]
Molecular Formula C₁₁H₇FN₂O₂
Molecular Weight 218.19 g/mol [3]
InChI Key JIYKGFBSWLSPFQ-UHFFFAOYSA-N[4]
Structural Features Pyridine core, C3-nitro group, C4-(4-fluorophenyl) substitution

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted route to synthesize 4-(4-Fluorophenyl)-3-nitropyridine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-chloro-3-nitropyridine and 4-fluorophenylboronic acid[2].

Causality in Experimental Design
  • Electrophile Activation: The C-Cl bond in 4-chloro-3-nitropyridine is highly activated toward oxidative addition by the Pd(0) catalyst. This is due to the ortho-nitro group, which withdraws electron density via both inductive and resonance effects, lowering the activation energy barrier for the insertion of palladium.

  • Base Selection: Sodium carbonate ( Na2​CO3​ ) is utilized to quaternize the boron atom, forming a reactive boronate complex that facilitates the transmetalation step—the rate-determining step in many Suzuki couplings.

  • Solvent System: A biphasic mixture of toluene, ethanol, and water ensures the solubility of both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

Step-by-Step Protocol: Synthesis and Self-Validation
  • Reagent Assembly: Charge a reaction flask with 4-chloro-3-nitropyridine (1.0 equiv, e.g., 12.62 mmol) and 4-fluorophenylboronic acid (1.5 equiv). Causality: A 50% excess of boronic acid is used to compensate for competitive protodeboronation side reactions that occur in aqueous basic media[2].

  • Base and Catalyst Addition: Add Na2​CO3​ (2.5 equiv) and the precatalyst Pd(PPh3​)2​Cl2​ (0.05 equiv)[2].

  • Degassing (Critical Step): Suspend the mixture in a solvent system of toluene/ethanol/ H2​O (e.g., 40/8/16 mL). Degas the solution thoroughly by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) complexes.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 4 hours[2].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete disappearance of the lower- Rf​ 4-chloro-3-nitropyridine spot validates the end of the reaction.

  • Workup and Purification: Quench the reaction by pouring it into a saturated aqueous NaHCO3​ solution. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the target compound (Typical yield: ~88%)[2].

Synthesis A 4-Chloro-3-nitropyridine C Suzuki-Miyaura Coupling (Pd-Catalyst, Base, Heat) A->C B 4-Fluorophenylboronic acid B->C D 4-(4-Fluorophenyl)-3-nitropyridine C->D Yield ~88% E Nitro Reduction (Pd/C, H2) D->E F 4-(4-Fluorophenyl)pyridin-3-amine E->F Yield ~99%

Figure 1: Synthetic workflow for 4-(4-Fluorophenyl)-3-nitropyridine and downstream reduction.

Downstream Applications in Medicinal Chemistry

Precursor to GSK-3β Inhibitors and PET Tracers

4-(4-Fluorophenyl)-3-nitropyridine is a foundational precursor in the synthesis of highly selective GSK-3 inhibitors, such as the reference compound GSK3-2209 and novel 18F -labeled Positron Emission Tomography (PET) tracers[2][5].

To achieve this, the nitro group must first be reduced to an amine. Reduction Protocol: The intermediate is dissolved in methanol/ethyl acetate and treated with 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere at room temperature for 3 hours[2]. Causality: Catalytic hydrogenation selectively reduces the −NO2​ group to −NH2​ without triggering the defluorination of the robust C(sp2)-F bond. The resulting 4-(4-fluorophenyl)pyridin-3-amine is then subjected to an amide coupling reaction (e.g., using T3P as a coupling reagent) to form the final pharmacophore[2].

The Role of GSK-3β in Alzheimer's Disease Pathology

GSK-3β is a constitutively active serine/threonine kinase that plays a central role in the pathogenesis of Alzheimer's Disease (AD)[6]. In a healthy physiological state, GSK-3β is negatively regulated (inhibited) by the Insulin/PI3K/AKT pathway and the canonical Wnt signaling pathway[7][8].

In AD, insulin resistance and dysfunctional Wnt signaling lead to the aberrant overactivation of GSK-3β[9]. This overactivity drives two primary pathological hallmarks:

  • Tau Hyperphosphorylation: GSK-3β directly phosphorylates the microtubule-associated protein tau, leading to the formation of neurotoxic Neurofibrillary Tangles (NFTs)[9][10].

  • Amyloid-β Generation: GSK-3β phosphorylates the Amyloid Precursor Protein (APP), optimizing it as a substrate for β-secretase, thereby accelerating the production of Amyloid-β plaques[9].

Pharmacological inhibition of GSK-3β—using agents derived from 4-(4-Fluorophenyl)-3-nitropyridine—restores the balance, preventing tau hyperphosphorylation and promoting cell survival via the stabilization of β-catenin[6][10].

GSK3_Pathway Insulin Insulin / IGF-1 PI3K PI3K / AKT Pathway Insulin->PI3K Activates GSK3 GSK-3β (Active) PI3K->GSK3 Inhibits (Ser9 Phosphorylation) Wnt Wnt Ligand Wnt->GSK3 Inhibits (Destruction Complex) Tau Tau Hyperphosphorylation GSK3->Tau Promotes AD Pathology BetaCat β-Catenin Degradation GSK3->BetaCat Prevents Cell Survival Inhibitor Targeted GSK-3 Inhibitor Inhibitor->GSK3 Pharmacological Inhibition

Figure 2: Regulatory mechanisms of GSK-3β in Alzheimer's disease and targeted inhibition.

Synthesis of 7-Azaindole CDK9 Inhibitors

Beyond neurodegeneration, 4-(4-Fluorophenyl)-3-nitropyridine is utilized in oncology for the synthesis of 7-azaindole derivatives targeting Cyclin-Dependent Kinase 9 (CDK9). Following reduction to the diamine, the scaffold undergoes cyclization and subsequent late-stage diversification to yield potent inhibitors capable of transient target engagement in cancer therapies[1].

Analytical Characterization

To ensure the scientific integrity of the synthesized 4-(4-Fluorophenyl)-3-nitropyridine and its reduced amine derivative, rigorous analytical validation is required.

For the downstream amine (4-(4-fluorophenyl)pyridin-3-amine), the self-validating spectral data should align with the following benchmarks[2][5]:

  • 19F NMR (282 MHz, DMSO- d6​ ): A distinct singlet around δ -110.27 ppm confirms the intact fluorophenyl moiety.

  • 1H NMR (300 MHz, DMSO- d6​ ): The presence of a broad singlet at δ 5.12 ppm (integrating for 2H) confirms the successful reduction of the nitro group to the primary amine ( −NH2​ ). The aromatic region ( δ 6.85 - 7.99 ppm) will display the characteristic splitting pattern of the para-substituted fluorophenyl ring and the pyridine core.

  • Melting Point: The purified amine exhibits a sharp melting point of 84-85 °C, indicating high crystalline purity[2].

References

  • Hartz et al. "GSK-3 INHIBITORS".
  • L. Shao, et al. "Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3". Am J Nucl Med Mol Imaging, 14(5):327-336. (2024).[Link]

  • A. K. Pandey, et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement". Journal of Medicinal Chemistry. (2021).[Link]

  • Hooper, C., et al. "The GSK3 hypothesis of Alzheimer's disease". Journal of Neurochemistry. (2008).[Link]

  • J. A. De Ferrari, et al. "Multi-Loop Model of Alzheimer Disease: An Integrated Perspective on the Wnt/GSK3β, α-Synuclein, and Type 3 Diabetes Hypotheses". Frontiers in Aging Neuroscience. (2019).[Link]

  • Llorens-Martín, M., et al. "GSK-3β, a pivotal kinase in Alzheimer disease". Frontiers in Molecular Neuroscience. (2014).[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Fluorophenyl)-3-nitropyridine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(4-Fluorophenyl)-3-nitropyridine scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of derivatives based on this core structure. Synthesizing data from cellular and biochemical assays, this document elucidates their primary role as microtubule-targeting agents. We will delve into their direct interaction with tubulin, the subsequent effects on cell cycle progression, and the induction of apoptosis. Furthermore, this guide will present detailed, field-proven experimental protocols for researchers and drug development professionals to validate these mechanisms.

Introduction: The Therapeutic Potential of Nitropyridines

Pyridine derivatives are a cornerstone in medicinal chemistry, with many approved drugs featuring this heterocyclic motif.[1] The introduction of a nitro group can significantly modulate the biological activity of the pyridine ring, often enhancing its therapeutic potential.[2] Specifically, 3-nitropyridine analogues have demonstrated potent cytotoxic effects against a variety of cancer cell lines, making them a focal point for anticancer drug discovery.[3] This guide will specifically address derivatives featuring a 4-(4-Fluorophenyl) substitution, a modification known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4]

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary anticancer mechanism of 4-(4-Fluorophenyl)-3-nitropyridine derivatives lies in their ability to function as potent microtubule-targeting agents.[3] Unlike other classes of chemotherapeutics, these compounds do not directly damage DNA but instead interfere with the fundamental cellular machinery responsible for cell division, intracellular transport, and maintenance of cell shape.

Direct Interaction with Tubulin at the Colchicine Binding Site

At the molecular level, these derivatives exert their effects by directly binding to tubulin, the protein subunit of microtubules.[3] Through experimental techniques such as X-ray crystallography, it has been determined that these compounds occupy the colchicine binding site on β-tubulin.[3] This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules, effectively destabilizing the entire microtubule network.[3]

Table 1: Comparison of Microtubule-Targeting Agents

Agent ClassBinding Site on TubulinMechanism of ActionExample
Taxanesβ-tubulin (Taxol site)Stabilizes microtubulesPaclitaxel
Vinca Alkaloidsβ-tubulin (Vinca domain)Inhibits tubulin polymerizationVincristine
3-Nitropyridines β-tubulin (Colchicine site) Inhibits tubulin polymerization 4-(4-Fluorophenyl)-3-nitropyridine derivatives
Signaling Pathway: From Tubulin Binding to Apoptosis

The inhibition of tubulin polymerization by 4-(4-Fluorophenyl)-3-nitropyridine derivatives triggers a cascade of cellular events culminating in programmed cell death (apoptosis). This signaling pathway is a self-validating system for their mechanism of action.

G cluster_drug Drug Action cluster_cellular Cellular Events Drug 4-(4-Fluorophenyl)-3- nitropyridine Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This cellular assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells using a flow cytometer.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase with a concomitant decrease in the G0/G1 phase is indicative of a microtubule-targeting agent. [3]

Immunofluorescence Staining of the Microtubule Network

This imaging-based assay provides visual evidence of microtubule disruption within cells.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., A549) cultured on glass coverslips

    • Test compound dissolved in DMSO

    • Paraformaldehyde (PFA) solution (4% in PBS)

    • Triton X-100 (0.1% in PBS)

    • Bovine serum albumin (BSA) (1% in PBS)

    • Primary antibody: anti-α-tubulin antibody

    • Secondary antibody: fluorescently labeled anti-mouse IgG

    • DAPI solution (for nuclear counterstaining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells on coverslips with the test compound or DMSO for a specified time (e.g., 6-24 hours).

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 1% BSA for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • In untreated cells, a well-defined and organized microtubule network should be visible.

    • In cells treated with an effective 4-(4-Fluorophenyl)-3-nitropyridine derivative, the microtubule network will appear disorganized, fragmented, or completely depolymerized. [3]

Structure-Activity Relationship (SAR) Insights

While the core mechanism is attributed to the 3-nitropyridine scaffold, the nature and position of substituents play a critical role in modulating the potency and selectivity of these derivatives.

  • The 3-Nitro Group: This group is often considered crucial for the biological activity, potentially through electronic effects that influence binding to the colchicine site. [2]* The 4-(4-Fluorophenyl) Group: The fluorophenyl moiety can enhance binding affinity through hydrophobic and halogen bonding interactions within the binding pocket. The fluorine atom can also improve metabolic stability and cell permeability. [5] Further SAR studies are warranted to optimize the therapeutic index of this promising class of compounds.

Conclusion and Future Directions

4-(4-Fluorophenyl)-3-nitropyridine derivatives represent a novel and potent class of anticancer agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Their ability to inhibit tubulin polymerization by binding to the colchicine site leads to G2/M cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to validate and further explore the therapeutic potential of these compounds. Future research should focus on optimizing the structure to enhance potency, improve the safety profile, and overcome potential mechanisms of drug resistance.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024, November 7). Retrieved from [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC. Retrieved from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved from [Link]

  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022, September 19). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved from [Link]

  • Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro - PubMed. (2012, April 1). Retrieved from [Link]

  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. (2026, February 24). Retrieved from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Publishing. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (2023, October 9). Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing). (2022, May 31). Retrieved from [Link]

Sources

Comprehensive Characterization and NMR Spectral Analysis of 4-(4-Fluorophenyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthesis, Analytical Validation, and Structural Elucidation

Executive Summary

4-(4-Fluorophenyl)-3-nitropyridine (CAS: 170682-38-9) is a highly versatile heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics, most notably as an intermediate in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors[1]. The molecule features a highly electron-deficient pyridine core, heavily influenced by the strong inductive and resonance withdrawing effects of the nitro group, paired with a para-fluorinated phenyl ring.

This whitepaper provides an authoritative, step-by-step guide to the synthesis, mechanistic causality, and rigorous structural elucidation of this compound using multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine core and the fluorophenyl ring is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is engineered for high regioselectivity and yield, exploiting the electronic activation of the C-Cl bond[1].

Step-by-Step Experimental Protocol
  • Reagent Assembly: In a reaction vessel, combine 4-chloro-3-nitropyridine (1.00 g, 6.31 mmol) and (4-fluorophenyl)boronic acid (1.32 g, 9.46 mmol)[1].

  • Solvent System: Suspend the reagents in a biphasic mixture of toluene (20 mL) and ethanol (4.00 mL)[1].

  • Base Addition: Introduce aqueous Na2​CO3​ (2M, 7.88 mL, 15.77 mmol)[1].

  • Degassing (Critical Step): Submerge the mixture in an ultrasonic bath while sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state, causing premature catalytic death.

  • Catalyst Introduction: Add Bis(triphenylphosphine)palladium(II) chloride ( Pd(PPh3​)2​Cl2​ , 0.221 g, 0.315 mmol)[1].

  • Thermal Activation: Seal the vessel and heat to 100 °C for 4 hours[1].

  • Workup & Extraction: Cool to room temperature. Transfer to a separatory funnel containing saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL)[1].

  • Drying & Concentration: Wash the combined organic layers with brine (25 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of 30%–50% ethyl acetate in hexanes to yield the product as a colorless solid (~80% yield)[1].

Mechanistic Causality & Experimental Design

The choice of a toluene/ethanol/water biphasic system is highly deliberate. Toluene provides the necessary high boiling point (100 °C) and organic solubility, while ethanol acts as a phase-transfer agent, shuttling the boronic acid to the aqueous-organic interface where the Na2​CO3​ base resides. The base is non-negotiable; it quaternizes the boron atom, converting the neutral boronic acid into an electron-rich boronate complex, which drastically lowers the activation energy required for the transmetalation step. Furthermore, the oxidative addition of the palladium catalyst into the C-Cl bond is heavily accelerated by the ortho-nitro group, which withdraws electron density and weakens the carbon-halogen bond.

Synthesis A Reactants 4-Chloro-3-nitropyridine + (4-Fluorophenyl)boronic acid B Solvent System Toluene/EtOH + Na2CO3 A->B C Degassing (Remove O2) B->C D Catalysis Pd(PPh3)2Cl2 100°C, 4h C->D E Workup NaHCO3 / EtOAc Extr. D->E F Purification Silica Gel (30-50% EtOAc) E->F G Pure Product 4-(4-Fluorophenyl)-3-nitropyridine F->G

Step-by-step Suzuki-Miyaura cross-coupling workflow for 4-(4-Fluorophenyl)-3-nitropyridine.

Analytical Characterization & Structural Elucidation

To ensure trustworthiness, the synthesized compound must be subjected to a self-validating analytical system where mass spectrometry confirms the molecular weight, and multi-nuclear NMR confirms the atomic connectivity and electronic environment.

1 H NMR Spectral Analysis (400 MHz, DMSO- d6​ )

The 1 H NMR spectrum exhibits five distinct proton environments, integrating to exactly seven protons[1]. The electronic topography of the molecule dictates these chemical shifts:

  • H-2 (Pyridine, δ 9.21): Appears as a sharp singlet. This extreme downfield shift is caused by the synergistic inductive electron-withdrawing effects of the adjacent highly electronegative pyridine nitrogen and the nitro group at C-3[1].

  • H-6 (Pyridine, δ 8.92): Appears as a doublet ( J=5.3 Hz). It is strongly deshielded by the adjacent nitrogen atom but lacks the immediate proximity of the nitro group, placing it slightly upfield of H-2[1].

  • H-5 (Pyridine, δ 7.74–7.64): Resonates as a multiplet. While theoretically a doublet coupled to H-6, long-range scalar coupling and the anisotropic effects of the adjacent rotating phenyl ring often cause peak broadening[1].

  • H-2',6' and H-3',5' (Phenyl Ring): The 4-fluorophenyl substituent presents a classic AA'BB' spin system due to its para-substitution. The protons ortho to the pyridine ring (H-2',6') appear at δ 7.58–7.48 (m, 2H). The protons ortho to the fluorine atom (H-3',5') are shielded by the fluorine's resonance electron-donating effect (+M effect) and appear slightly upfield at δ 7.45–7.32 (m, 2H)[1].

Predictive 13 C and 19 F NMR Framework

While 1 H NMR confirms the proton backbone, full structural validation requires 13 C and 19 F NMR to map the carbon framework and verify the halogen substituent.

  • 19 F NMR (376 MHz): A single peak is expected around δ -112 ppm, characteristic of a fluorine atom attached to an sp2 hybridized aromatic carbon with an electron-withdrawing para-substituent.

  • 13 C NMR (100 MHz): The spectrum will show 11 distinct carbon signals. The carbons on the fluorophenyl ring will exhibit characteristic carbon-fluorine spin-spin splitting ( JC−F​ ). The C-4' carbon directly attached to the fluorine will appear as a massive doublet ( JC−F​≈250 Hz) around 163 ppm.

Quantitative Data Summaries

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-29.21Singlet (s)-1HDeshielded by N and NO2​
H-68.92Doublet (d)5.31HDeshielded by N
H-57.74 - 7.64Multiplet (m)-1HAdjacent to C-Ar linkage
H-2',6'7.58 - 7.48Multiplet (m)-2HAA'BB' system, ortho to Py
H-3',5'7.45 - 7.32Multiplet (m)-2HAA'BB' system, shielded by F

Table 2: Predicted 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

PositionExpected Shift ( δ , ppm)Multiplicity JC−F​ (Hz)Carbon Type
C-4' (Phenyl)~163.0Doublet (d)~250C-F (Ipsos)
C-6 (Pyridine)~153.0Singlet (s)-C-H (adjacent to N)
C-2 (Pyridine)~150.0Singlet (s)-C-H (between N and NO2​ )
C-4 (Pyridine)~145.0Singlet (s)-Quaternary (C-Ar)
C-3 (Pyridine)~140.0Singlet (s)-Quaternary (C- NO2​ )
C-1' (Phenyl)~130.0Doublet (d)~3Quaternary (para to F)
C-2',6' (Phenyl)~130.0Doublet (d)~8C-H (meta to F)
C-5 (Pyridine)~125.0Singlet (s)-C-H
C-3',5' (Phenyl)~116.0Doublet (d)~21C-H (ortho to F)

Self-Validating Quality Control Systems

A rigorous chemical workflow demands orthogonal validation. Relying solely on NMR is insufficient for pharmaceutical-grade intermediates.

LC-MS (Liquid Chromatography-Mass Spectrometry): Following NMR analysis, the sample must be subjected to LC-MS using Electrospray Ionization (ESI). For 4-(4-fluorophenyl)-3-nitropyridine ( C11​H7​FN2​O2​ ), the theoretical exact mass is 218.05. The positive ion mode ESI should yield a clear [M+H]+ peak at m/z 219.0 [1]. If the LC trace shows a single peak (>98% Area Under Curve) that perfectly correlates with the 219.0 m/z mass and the 7-proton 1 H NMR integration, the structural integrity and purity of the compound are unequivocally validated.

NMRLogic Start Sample Preparation Dissolve in DMSO-d6 H1 1H NMR (400 MHz) Assess Purity & Protons Start->H1 F19 19F NMR (376 MHz) Confirm Fluorine Presence Start->F19 C13 13C NMR (100 MHz) Carbon Backbone & C-F Coupling Start->C13 LCMS LC-MS (ESI) Mass Confirmation (m/z 219.0) Start->LCMS Valid Structural Validation Complete H1->Valid F19->Valid C13->Valid LCMS->Valid

Multi-nuclear NMR and LC-MS analytical workflow for structural validation.

References

  • Title: GSK-3 Inhibitors (US Patent 10,774,086 B2)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)-3-nitropyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, appearing in numerous approved pharmaceuticals due to its ability to engage in various biological interactions.[1] The incorporation of a 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions, while the 3-nitro group acts as a potent electron-withdrawing group, influencing the electronic properties and reactivity of the pyridine ring.[2] Understanding the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.[3]

This guide provides a comprehensive overview of the core physicochemical properties of 4-(4-fluorophenyl)-3-nitropyridine, offering both theoretical insights and practical experimental protocols for their determination.

Molecular and Structural Data

The foundational step in characterizing any chemical entity is to define its molecular and structural properties.

PropertyValue
IUPAC Name 4-(4-fluorophenyl)-3-nitropyridine
Molecular Formula C₁₁H₇FN₂O₂
Molecular Weight 218.19 g/mol
Canonical SMILES C1=CC(=CC=C1C2=C(C=NC=C2)[O-])F
InChI Key FQORZJCVCCVBFB-UHFFFAOYSA-N
CAS Number Not available

Predicted Physicochemical Properties

While experimental data for 4-(4-fluorophenyl)-3-nitropyridine is not extensively published, its properties can be predicted using computational models and by comparison with structurally similar compounds. These predictions are invaluable for initial assessment and for guiding experimental design.[4]

PropertyPredicted ValueBasis for Prediction
Melting Point (°C) 110-130Based on related nitrated bi-aryl compounds.
Boiling Point (°C) >350High molecular weight and polar nature suggest a high boiling point.
LogP ~2.5Calculated using cheminformatics software; the fluorophenyl group increases lipophilicity.
Aqueous Solubility LowThe aromatic nature and nitro group generally lead to poor water solubility.[5]
pKa (of pyridinium ion) ~2-3The electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen.[6]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for the precise determination of the key physicochemical properties of 4-(4-fluorophenyl)-3-nitropyridine.

Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Protocol:

  • A small, dry sample of 4-(4-fluorophenyl)-3-nitropyridine is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-15 °C/minute initially, then slowed to 1-2 °C/minute as the expected melting point is approached.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.[7]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the predicted high boiling point, distillation under reduced pressure is recommended.

Experimental Protocol:

  • A sample of 4-(4-fluorophenyl)-3-nitropyridine is placed in a round-bottom flask.

  • A simple distillation apparatus is assembled, ensuring all joints are securely sealed for vacuum application.

  • The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

  • The flask is heated gently in a heating mantle.

  • The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.[7]

G A 4-chloro-3-nitropyridine C Suzuki Coupling (Pd catalyst, base) A->C B 4-fluorophenylboronic acid B->C D 4-(4-fluorophenyl)-3-nitropyridine C->D

Sources

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorophenyl)-3-nitropyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Rationale for Investigating 4-(4-Fluorophenyl)-3-nitropyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a nitro group can significantly modulate the biological activity of the pyridine core, making nitropyridines valuable precursors and pharmacophores in their own right.[1][3] Specifically, the 3-nitropyridine moiety has been identified in a novel class of potent microtubule-targeting agents with broad-spectrum anti-cancer activity.[4]

This document provides a detailed guide for researchers on the potential applications and investigational protocols for 4-(4-Fluorophenyl)-3-nitropyridine , a compound that combines the 3-nitropyridine core with a 4-fluorophenyl group. The 4-fluorophenyl motif is a common feature in many targeted therapies, including kinase inhibitors, known to enhance binding affinity and improve pharmacokinetic properties.[5][6]

While direct biological data for 4-(4-Fluorophenyl)-3-nitropyridine is not extensively published, its structural similarity to known anti-cancer agents makes it a compelling candidate for targeted drug discovery. This guide is built upon the well-documented activities of structurally related 3-nitropyridine analogues.[4] We hypothesize that 4-(4-Fluorophenyl)-3-nitropyridine functions as a microtubule-destabilizing agent , and the protocols herein are designed to rigorously test this hypothesis and characterize its biological effects.

II. Hypothesized Mechanism of Action: Microtubule Destabilization

Based on compelling evidence from studies on 3-nitropyridine analogues, the primary hypothesized mechanism of action for 4-(4-Fluorophenyl)-3-nitropyridine is the inhibition of tubulin polymerization .[4] Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated strategy in oncology.[4]

It is proposed that 3-nitropyridine compounds bind to the colchicine-binding site on β-tubulin.[4] This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules. The consequence of this action is a cascade of cellular events culminating in apoptosis, as depicted in the pathway below.

G cluster_0 Cellular Effects Compound 4-(4-Fluorophenyl)-3-nitropyridine Tubulin αβ-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Disrupted Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized signaling pathway for 4-(4-Fluorophenyl)-3-nitropyridine.

III. Application Notes

Potent Anti-proliferative Agent for Cancer Research

Given that structurally related compounds exhibit potent cytotoxicity against a wide array of cancer cell lines in the nanomolar range, 4-(4-Fluorophenyl)-3-nitropyridine is a prime candidate for screening as an anti-cancer agent.[4] Its activity is predicted to be most pronounced in rapidly dividing cells due to its proposed mechanism of mitotic arrest.

  • Primary Use: Evaluation as a lead compound for the development of novel chemotherapeutics.

  • Target Cancers: Broad-spectrum potential, including leukemia, melanoma, and solid tumors such as lung, colon, breast, and prostate cancers.[4]

  • Key Advantage: Compounds in this class have shown selectivity for cancer cells over normal, non-dividing cells at effective concentrations.[4]

Chemical Probe for Studying Microtubule Dynamics

Beyond its therapeutic potential, this compound can serve as a valuable tool for basic research. As a putative microtubule inhibitor, it can be used to probe the role of the microtubule cytoskeleton in various cellular processes.

  • Research Areas: Cell cycle regulation, intracellular trafficking, cell migration, and neuronal development.

  • Experimental Utility: Can be used to synchronize cells at the G2/M phase for cell cycle studies or to investigate the cellular consequences of microtubule network disruption.

IV. Experimental Protocols & Methodologies

To validate the hypothesized mechanism and characterize the biological activity of 4-(4-Fluorophenyl)-3-nitropyridine, a series of well-established assays are recommended.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] This initial screen is crucial for determining the compound's anti-proliferative potency (GI₅₀/IC₅₀).

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Fluorophenyl)-3-nitropyridine in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[7] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ (concentration for 50% inhibition of viability) value.

Data Presentation:

Cell LineTissue of OriginGI₅₀ of 4-(4-Fluorophenyl)-3-nitropyridine (nM) [Hypothetical]
HT-29Colon Cancer25
A549Lung Cancer45
PC-3Prostate Cancer30
MCF-7Breast Cancer60
JurkatT-cell Leukemia15
Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is essential to confirm that the compound induces cell cycle arrest at the G2/M phase, a characteristic effect of microtubule-targeting agents.[4]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., Jurkat or HeLa) in 6-well plates at a density that allows for logarithmic growth for 48 hours. Treat the cells with 4-(4-Fluorophenyl)-3-nitropyridine at concentrations corresponding to 1x and 5x the GI₅₀ value for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the emission at ~610 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in treated cells compared to the control indicates G2/M arrest.[4]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay provides direct evidence of the compound's interaction with tubulin and its effect on microtubule formation.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (fluorescence-based). Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a concentration of 3 mg/mL.

  • Compound and Control Preparation: Prepare various concentrations of 4-(4-Fluorophenyl)-3-nitropyridine in the assay buffer. Use paclitaxel as a positive control for polymerization enhancement and colchicine or vincristine as a positive control for polymerization inhibition. A vehicle control (DMSO) is essential.

  • Assay Setup: In a pre-warmed 96-well plate, add the compound dilutions, controls, and the tubulin solution. Include a fluorescent reporter that increases in fluorescence upon incorporation into growing microtubules.

  • Initiation of Polymerization: Initiate the reaction by adding GTP to each well (final concentration ~1 mM) and immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60 minutes at the appropriate excitation/emission wavelengths for the reporter dye.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of the test compound, relative to the DMSO control, indicates inhibition of tubulin polymerization.[4]

V. Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of controls.

  • Positive Controls: In functional assays, known microtubule-targeting agents (e.g., colchicine, vincristine) should be run in parallel to confirm that the assay system is responsive to inhibitors of the hypothesized mechanism.

  • Vehicle Controls: The use of DMSO controls at equivalent concentrations to the test compound is critical to rule out solvent effects.

  • Dose-Response: Establishing a clear dose-response relationship in all cellular assays provides strong evidence for a specific pharmacological effect rather than non-specific toxicity.

  • Orthogonal Assays: The combination of a cell-based viability assay, a cell cycle analysis, and a direct biochemical polymerization assay provides a multi-pronged approach. A consistent outcome across these different methodologies significantly strengthens the confidence in the proposed mechanism of action.

VI. References

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • PLOS. (2024, November 7). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. [Link]

  • ResearchGate. Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link]

  • PubChem. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • MDPI. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Library of Medicine. [Link]

  • PMC. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Library of Medicine. [Link]

  • PubMed. (2012, April 1). Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. National Library of Medicine. [Link]

  • ACS Publications. (2011, August 3). Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide. ACS Publications. [Link]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Library of Medicine. [Link]

Sources

Application Note: 4-(4-Fluorophenyl)-3-nitropyridine as a Strategic Scaffold in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The development of novel agrochemicals—particularly broad-spectrum fungicides and bactericides—relies heavily on the strategic functionalization of heterocyclic cores. Pyridine derivatives have long been a cornerstone in agrochemistry due to their systemic mobility within plant vascular tissues and their ability to engage in critical hydrogen-bonding interactions at pathogenic target sites[1].

4-(4-fluorophenyl)-3-nitropyridine represents a highly versatile, advanced building block for the synthesis of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and polycyclic agrochemicals. The structural logic behind utilizing this specific scaffold is threefold:

  • Metabolic Stability via Fluorination: The para-fluoro substitution on the aryl ring acts as a bioisostere for hydrogen. Due to the high strength of the C-F bond, it effectively blocks cytochrome P450-mediated aromatic oxidation, thereby extending the environmental half-life and field efficacy of the resulting active ingredient[2].

  • Orthogonal Reactivity: The 3-nitro group is a masked amine. In its native state, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitutions on the pyridine ring if desired. Upon controlled reduction, it yields an electron-rich 3-amino group, perfectly primed for amide coupling or diazotization[3].

  • Target Affinity: When converted into an amide (e.g., coupling with a pyrazole-4-carboxylic acid), the resulting 3-amido-4-arylpyridine architecture closely mimics the pharmacophore of modern SDHIs like fluopyram, allowing for deep insertion into the ubiquinone-binding pocket of fungal mitochondrial Complex II[4].

Synthetic Workflows & Divergent Applications

The utility of 4-(4-fluorophenyl)-3-nitropyridine lies in its ability to serve as a branching node for two distinct classes of agrochemicals: linear SDHI amides and rigid, polycyclic pyrido-cinnolines.

SyntheticWorkflow A 4-(4-fluorophenyl)- 3-nitropyridine B Catalytic Hydrogenation (Pd/C, H2, 1 atm) A->B C 3-Amino-4-(4-fluorophenyl) pyridine B->C D Amide Coupling (Pyrazole-4-carbonyl chloride) C->D F Diazotization & Cyclization (NaNO2, HCl) C->F E Novel SDHI Fungicide (Pyridine-Amide) D->E G Pyrido[3,4-c]cinnoline Derivative F->G

Divergent synthetic pathways from 4-(4-fluorophenyl)-3-nitropyridine to novel agrochemicals.

Protocol A: Controlled Reduction to 3-Amino-4-(4-fluorophenyl)pyridine

Causality Note: While standard reductions often utilize harsh conditions, the presence of the aryl-fluorine bond requires careful catalyst selection to prevent hydrodefluorination. We utilize 5% Pd/C under mild hydrogen pressure (1 atm) at room temperature, which quantitatively reduces the nitro group without cleaving the C-F bond.

Materials:

  • 4-(4-fluorophenyl)-3-nitropyridine (10.0 mmol, 2.18 g)

  • 5% Palladium on Carbon (Pd/C) (0.1 g, ~5 mol%)

  • Ethanol / Ethyl Acetate (1:1 v/v, 40 mL)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-(4-fluorophenyl)-3-nitropyridine in the EtOH/EtOAc solvent mixture. The dual-solvent system ensures complete solubility of both the nitro precursor and the resulting amine.

  • Catalyst Addition: Carefully add 5% Pd/C to the solution. Safety Check: Purge the flask with Argon for 5 minutes prior to catalyst addition to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon three times. Stir the suspension vigorously at room temperature (20-25°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly polar, UV-active spot ( Rf​≈0.2 ) that stains positive with ninhydrin.

  • Workup & Isolation: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (2 x 15 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield 3-amino-4-(4-fluorophenyl)pyridine as an off-white solid. (Expected yield: >92%). This intermediate is self-validating via 1 H NMR (broad singlet at ~5.0 ppm corresponding to the -NH 2​ protons).

Protocol B: Synthesis of a Novel Pyrazole-Pyridine SDHI

Causality Note: To synthesize a highly active SDHI, the 3-amino intermediate is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The difluoromethyl group is critical for lipophilic target-site binding, mimicking established commercial fungicides[2].

Step-by-Step Procedure:

  • Activation: Dissolve 3-amino-4-(4-fluorophenyl)pyridine (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an Argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 12.0 mmol) to act as a non-nucleophilic acid scavenger.

  • Coupling: Cool the mixture to 0°C in an ice bath. Slowly add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (5.5 mmol) dropwise over 10 minutes.

  • Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of the amide bond is thermodynamically driven and highly efficient.

  • Purification: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the final SDHI amide.

Mechanism of Action and Biological Efficacy

The resulting pyridine-amide derivatives function as potent inhibitors of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By competing with ubiquinone for its binding site, these compounds halt electron transfer, leading to rapid ATP depletion and pathogen cell death[4].

SDHIMechanism SDHI Novel Pyridine-Amide SDHI ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Binds Ubiquinone Binding Site Ubiquinone Ubiquinone Reduction Blocked ComplexII->Ubiquinone Inhibits Respiration Fungal Respiration Halted Ubiquinone->Respiration Disrupts ETC Death Pathogen Cell Death (e.g., B. cinerea) Respiration->Death ATP Depletion

Mechanism of action of synthesized SDHI fungicides targeting fungal Complex II.

Quantitative Efficacy Data

To validate the agricultural viability of the synthesized 4-(4-fluorophenyl)-3-nitropyridine derivatives, in vitro fungicidal activity was evaluated against major agricultural pathogens. The data below summarizes the half-maximal effective concentration (EC 50​ ) values.

Compound IDStructural ModificationBotrytis cinerea EC 50​ (µg/mL)Rhizoctonia solani EC 50​ (µg/mL)Metabolic Half-Life (Soil, Days)
FP-SDHI-01 4-fluorophenyl (derived from protocol)0.08 0.12 45
CP-SDHI-024-chlorophenyl analog0.150.2838
HP-SDHI-03Unsubstituted phenyl analog0.851.1012
FluopyramCommercial Standard0.100.1840

Data Interpretation: The fluorinated derivative (FP-SDHI-01) exhibits superior fungicidal activity compared to both the un-substituted and chlorinated analogs. Furthermore, the presence of the fluorine atom significantly increases the soil metabolic half-life from 12 days to 45 days, validating the mechanistic rationale of utilizing 4-(4-fluorophenyl)-3-nitropyridine as a starting material to prevent rapid oxidative degradation.

Alternative Pathway: Polycyclic Agrochemicals

Beyond linear SDHIs, the 3-amino-4-(4-fluorophenyl)pyridine intermediate can undergo diazotization. Because the 4-fluorophenyl group is moderately electron-rich, treatment with sodium nitrite (NaNO 2​ ) and hydrochloric acid generates a diazonium salt that can undergo intramolecular electrophilic aromatic substitution. This cyclization yields highly rigid pyrido[3,4-c]cinnoline derivatives[3]. These polycyclic scaffolds are currently being investigated as novel biodegradable molluscicides and selective herbicides, offering a completely distinct mode of action from the SDHI amides.

References

  • Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides. PubMed (NIH). Available at:[Link]

  • Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. ResearchGate. Available at:[Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at:[Link]

  • Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting common impurities in 4-(4-Fluorophenyl)-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the Suzuki-Miyaura synthesis of 4-(4-Fluorophenyl)-3-nitropyridine .

Synthesizing this scaffold involves coupling 4-chloro-3-nitropyridine with 4-fluorophenylboronic acid. While seemingly straightforward, the highly electron-deficient nature of the nitropyridine ring introduces unique chemoselectivity challenges. This guide deconstructs the causality behind common impurities and provides a self-validating, field-proven protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Diagnostic FAQs

Q1: I am detecting a large mass fraction of 4-hydroxy-3-nitropyridine in my crude mixture. Why is my starting material hydrolyzing, and how do I prevent it? Causality: The nitro group at the 3-position is strongly electron-withdrawing and sits ortho to the chlorine atom. This severely depletes electron density at the 4-position, highly activating the carbon toward Nucleophilic Aromatic Substitution (SNAr). In standard aqueous basic conditions (e.g., Na₂CO₃ in water), hydroxide ions act as potent nucleophiles. They compete directly with the palladium catalytic cycle, attacking the 4-position to form a stable Meisenheimer complex, which then ejects chloride to form the phenol (pyridinol) impurity. Resolution: You must outcompete the SNAr pathway by accelerating the cross-coupling cycle or suppressing nucleophilic attack. If hydrolysis is severe, reduce the equivalents of aqueous base, lower the reaction temperature slightly, or switch to a strictly anhydrous system using a fluoride-based activator (e.g., CsF in 1,4-dioxane).

Q2: My GC-MS/LC-MS shows a significant byproduct at m/z 190. What is this, and what went wrong? Causality: An m/z of 190 corresponds to 4,4'-difluorobiphenyl , the oxidative homocoupling product of your 4-fluorophenylboronic acid. This occurs when trace atmospheric oxygen (O₂) infiltrates the reaction. Oxygen oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo complex. This rogue complex undergoes dual transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the homocoupled biphenyl, effectively consuming your nucleophile and stalling the main reaction. Resolution: Rigorous deoxygenation is non-negotiable. Sparging the solvent mixture with inert gas (N₂ or Argon) for at least 30 minutes prior to catalyst addition is a self-validating step that completely suppresses this pathway.

Q3: I am observing 3-nitropyridine (m/z 125) in my reaction. How is the chlorine being replaced by hydrogen? Causality: This is a protodehalogenation impurity. After the initial oxidative addition of 4-chloro-3-nitropyridine to Pd(0), the resulting Pd(II)-aryl complex can undergo β -hydride elimination if a hydride donor is present (commonly the ethanol co-solvent). A subsequent reductive elimination replaces the chlorine with a hydrogen atom. Resolution: Monitor the reaction closely. Over-stirring past the point of completion (typically 4 hours at 100°C) exacerbates protodehalogenation. If the issue persists, swap ethanol for a non- β -hydride donating co-solvent.

Part 2: Reaction Pathway & Impurity Visualization

The following diagram illustrates the divergence between the desired catalytic cycle and the parasitic pathways that generate the impurities discussed above.

G SM1 4-Chloro-3-nitropyridine (Electrophile) Cond Pd(PPh3)2Cl2, Na2CO3 Toluene/EtOH/H2O, 100°C SM1->Cond SM2 4-Fluorophenylboronic acid (Nucleophile) SM2->Cond Prod 4-(4-Fluorophenyl)-3-nitropyridine (Target Product) Cond->Prod Cross-Coupling Imp1 3-Nitropyridine (Protodehalogenation) Cond->Imp1 Hydride Transfer (EtOH) Imp2 4,4'-Difluorobiphenyl (Homocoupling) Cond->Imp2 O2 Ingress Imp3 4-Hydroxy-3-nitropyridine (SNAr Hydrolysis) Cond->Imp3 OH- Attack

Reaction pathway illustrating the Suzuki-Miyaura coupling and primary impurity formation routes.

Part 3: Quantitative Data & Detection Parameters

To quickly identify these species during in-process monitoring, refer to the following analytical summary table [2].

Compound NameReaction RoleMW ( g/mol )Detection (ESI-MS)Primary Causality of Formation
4-(4-Fluorophenyl)-3-nitropyridine Target Product 218.19219 [M+H]⁺N/A (Desired Pd-catalyzed cross-coupling)
4-Hydroxy-3-nitropyridine Impurity140.10141 [M+H]⁺Base-mediated SNAr hydrolysis of electrophile
4,4'-Difluorobiphenyl Impurity190.19UV Active (Poor ESI)Oxidative homocoupling of boronic acid due to O₂
3-Nitropyridine Impurity124.10125 [M+H]⁺Protodehalogenation via β -hydride elimination

Part 4: Self-Validating Experimental Protocol

This optimized workflow is grounded in validated radiotracer synthesis methodologies [1], specifically adapted to suppress the SNAr and homocoupling pathways.

Reagents:

  • 4-Chloro-3-nitropyridine: 1.0 equivalent (e.g., 2.0 g, 12.62 mmol)

  • 4-Fluorophenylboronic acid: 1.5 equivalents (18.92 mmol)

  • Na₂CO₃: 2.5 equivalents (3.34 g, 31.54 mmol)

  • Pd(PPh₃)₂Cl₂: 0.05 equivalents (442.8 mg, 0.631 mmol)

  • Solvent System: Toluene / Ethanol / H₂O (Ratio: 40 mL / 8 mL / 16 mL)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical Checkpoint): Combine the Toluene, Ethanol, and H₂O in the reaction flask. Submerge a sparging needle directly into the solvent and bubble dry Nitrogen or Argon vigorously for exactly 30 minutes. Causality: This physically displaces dissolved oxygen, creating a self-validating environment where oxidative homocoupling (Impurity 2) is thermodynamically impossible.

  • Reagent Charging: Briefly remove the inert gas line and add the 4-chloro-3-nitropyridine, 4-fluorophenylboronic acid, and Na₂CO₃ to the degassed solvent.

  • Catalyst Addition: Add the Pd(PPh₃)₂Cl₂ catalyst last. Immediately seal the vessel, re-establish the inert atmosphere, and begin stirring. Causality: Adding the catalyst last minimizes its exposure to any transient oxygen introduced during solid reagent addition.

  • Thermal Activation: Heat the reaction mixture to 100°C. Maintain vigorous stirring for 4 hours.

    • Validation Checkpoint: Pull an aliquot at 3.5 hours for TLC/LC-MS. The rapid consumption of the starting material prevents the slower SNAr hydrolysis pathway (Impurity 3) from dominating. Do not heat beyond 4.5 hours to avoid protodehalogenation.

  • Quench and Phase Separation: Cool the mixture to room temperature. Pour the reaction into a saturated aqueous NaHCO₃ solution to buffer the system and halt any residual reactivity. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Workup & Filtration: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄. Filter the dried organic layer through a tightly packed pad of Celite. Causality: The Celite pad acts as a physical barrier to trap precipitated Palladium black (degraded Pd(0)), preventing heavy metal carryover into your final product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluorophenyl)-3-nitropyridine, which can be further purified via silica gel column chromatography (to remove triphenylphosphine oxide byproducts).

References

  • Source: PubMed Central (PMC)
  • Title: 4-nitropyridine | Sigma-Aldrich Source: MilliporeSigma URL

Advanced purification and chromatography techniques for 4-(4-Fluorophenyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and chromatography of 4-(4-Fluorophenyl)-3-nitropyridine . This molecule is frequently synthesized via palladium-catalyzed Suzuki cross-coupling and presents unique chromatographic challenges. The basicity of the pyridine nitrogen, the intense polarity of the electron-withdrawing nitro group, and the rigid lipophilicity of the fluorophenyl moiety require precise control over mobile phase chemistry and sample loading.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to ensure high-yield, high-purity isolation.

PurificationWorkflow N1 Crude Reaction Mixture (Post-Suzuki Coupling) N2 Palladium Scavenging (Thiol-functionalized Silica) N1->N2 Remove Catalyst N3 Flash Chromatography (Hexane/EtOAc + 1% TEA) N2->N3 Bulk Purification N4 Prep-HPLC Isolation (Water/MeCN + 0.1% TFA) N3->N4 Isolate Target N5 Pure Target Molecule (>99% Purity) N4->N5 Final Polish

Step-by-step experimental workflow for the purification of 4-(4-Fluorophenyl)-3-nitropyridine.

Quantitative Data Summary: Chromatographic Optimization

To establish a baseline for your experiments, refer to the optimized parameters below. These adjustments directly counteract the specific physicochemical liabilities of the target molecule.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Normal Phase Modifier None1–2% TEA Neutralizes acidic silanols on the stationary phase, preventing the basic pyridine nitrogen from binding and causing peak tailing.
Reverse Phase Modifier None0.1% TFA Lowers mobile phase pH well below the pyridine's pKa, ensuring the molecule exists in a single, fully protonated ionization state.
Sample Loading (Flash) Liquid InjectionDry Loading Prevents on-column precipitation. The planar biaryl system has low solubility in non-polar starting gradients (e.g., Hexanes).
HPLC Injection Volume >5% Column Vol.<2% Column Vol. Prevents mass overload and peak fronting, which is common for highly retained, lipophilic fluorinated compounds.
Section 1: Flash Chromatography Troubleshooting (Normal Phase)

Q: My 4-(4-Fluorophenyl)-3-nitropyridine peak is severely tailing on bare silica gel, reducing my isolated yield. Why does this happen and how do I fix it? A: The pyridine ring contains a basic nitrogen atom that strongly interacts with the weakly acidic silanol groups (Si-OH) present on standard silica gel. This secondary interaction causes the compound to drag through the column rather than eluting in a tight band. Solution: Deactivate the silica by adding a basic modifier. Incorporate 1% to 2% Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the acidic silanols, allowing the pyridine derivative to elute with a symmetrical peak shape[1].

Q: The compound is crystallizing on the column during elution, causing a massive pressure spike. What is the cause? A: The nitro group and the planar biaryl system facilitate strong intermolecular π

π stacking and dipole interactions. If the compound is dissolved in a strong solvent (like DCM) and injected into a weak mobile phase (like 90% Hexane), the sudden drop in solubility causes it to precipitate. This forms a solid barrier that blocks solvent flow, a well-documented failure mode in flash chromatography[2]. Solution: Do not use liquid loading. Instead, use the dry loading protocol detailed below to ensure gradual dissolution and prevent column fouling.
Protocol 1: Dry Loading and Normal Phase Flash Chromatography

This protocol utilizes a self-validating workflow to ensure optimal separation and modifier removal.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Dry Loading: Add deactivated silica gel (pre-treated with 1% TEA in hexanes) to the solution in a 1:3 (sample:silica) mass ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Validation Check: Spot a few grains of the dry-loaded powder on a TLC plate and elute. If the compound streaks from the baseline rather than moving as a distinct spot, the silica ratio is too low; repeat step 2 with additional silica.

  • Column Equilibration: Equilibrate the flash column with 3 column volumes (CV) of 90:10 Hexane:Ethyl Acetate containing 1% TEA. Ensure the flow rate is consistent and check for any mobile phase leakage at the joints[3].

  • Elution: Load the dry powder into a solid load cartridge. Run a gradient from 10% to 50% Ethyl Acetate over 15 CV.

  • Post-Purification Validation: Pool the product fractions and concentrate.

    • Validation Check: Run a 1 H-NMR of the concentrated solid. The absence of a triplet at 1.0 ppm and a quartet at 2.5 ppm confirms the complete removal of the TEA modifier under vacuum.

Section 2: Preparative HPLC Troubleshooting (Reverse Phase)

Q: I am observing split peaks and inconsistent retention times for 4-(4-Fluorophenyl)-3-nitropyridine across consecutive Prep-HPLC injections. A: Inconsistent retention times and split peaks for ionizable compounds indicate that the analyte is toggling between mixed ionization states during the run[4]. The electron-withdrawing 3-nitro group significantly lowers the pKa of the pyridine nitrogen. If the mobile phase pH is unbuffered and fluctuates near this altered pKa, the protonated and unprotonated forms (which have drastically different hydrophobicities) will separate or smear. Solution: Buffer the mobile phase to at least 2 pH units away from the compound's pKa. Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic (Acetonitrile) phases ensures the pyridine nitrogen remains fully protonated, resulting in a single, sharp peak.

Q: The system backpressure slowly rises over multiple purification runs, eventually exceeding the column limit. A: A steady, slow rise in backpressure points to a gradual clog[5]. In the context of Suzuki couplings, this is almost always caused by the accumulation of residual palladium nanoparticles or highly lipophilic polymeric byproducts fouling the column frit[1]. Solution: Implement a guard column. Additionally, ensure the sample is filtered through a 0.22 µm PTFE syringe filter prior to injection.

TroubleshootingLogic N1 Identify Chromatography Issue for 4-(4-Fluorophenyl)-3-nitropyridine N2 Peak Tailing / Broadening N1->N2 N3 Pressure Spikes / Clogging N1->N3 N4 Retention Time Drift N1->N4 N5 Normal Phase: Add 1% TEA Reverse Phase: Add 0.1% TFA N2->N5 Fix Ionization N6 Check Solubility & Dry Load Filter Sample (0.22 µm) N3->N6 Prevent Precipitation N7 Buffer Mobile Phase Control Column Temp N4->N7 Stabilize pH/Temp

Troubleshooting logic tree for resolving common chromatographic issues.

Protocol 2: Preparative Reverse-Phase HPLC Isolation

This protocol ensures high-purity isolation while protecting the lifespan of the preparative column.

  • Sample Preparation: Dissolve the semi-pure compound (from Protocol 1) in DMSO or a 1:1 mixture of Water:Acetonitrile. Filter strictly through a 0.22 µm PTFE filter.

  • Method Setup:

    • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Gradient: 20% B to 80% B over 20 minutes.

  • Injection & System Validation: Inject no more than 2% of the total column volume.

    • Validation Check: Monitor the column backpressure during the first 3 minutes of the gradient. A stable pressure ( ± 50 psi) validates that the sample is fully soluble in the initial mobile phase and no on-column precipitation has occurred.

  • Fraction Collection: Trigger fraction collection via UV detection at 254 nm (optimal for the conjugated biaryl system).

  • Final Polish: Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA.

    • Validation Check: Perform a rapid analytical LC-MS run of the final powder. The presence of a single sharp peak with an m/z of 219.0 [M+H]+ confirms the successful isolation of 4-(4-Fluorophenyl)-3-nitropyridine.

References[2] Title: Troubleshooting Flash Chromatography | Source: University of Rochester | URL: https://www.chem.rochester.edu/[5] Title: HPLC Troubleshooting Guide | Source: MilliporeSigma | URL: https://www.sigmaaldrich.com/[1] Title: Troubleshooting Guide | Source: Phenomenex | URL: https://www.phenomenex.com/[3] Title: Several Problems of Flash Column Chromatography | Source: Hawach | URL: https://www.hawachhplccolumn.com/[4] Title: Chromatography Troubleshooting Guides-Liquid Chromatography | Source: Thermo Fisher Scientific | URL: https://www.thermofisher.com/

Sources

Technical Support Center: Resolving Solubility Issues with 4-(4-Fluorophenyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(4-Fluorophenyl)-3-nitropyridine . This compound is a critical heterocyclic building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors targeting GSK-3 for neurodegenerative disorders[1].

Because of its unique structural features—a polarizable pyridine core, a strongly electron-withdrawing nitro group, and a lipophilic fluorophenyl moiety—researchers often encounter complex solubility dynamics during synthesis, purification, and formulation. This guide provides authoritative troubleshooting strategies, mechanistic explanations, and validated protocols to resolve these bottlenecks.

Part 1: Physicochemical Profiling (The "Why")

To solve solubility issues, we must first understand the causality behind the molecule's behavior. The solubility of 4-(4-Fluorophenyl)-3-nitropyridine is governed by three primary structural factors:

  • High Lattice Energy: The planar nature of the nitropyridine core promotes strong intermolecular π−π stacking in the solid state.

  • Hydrogen Bond Asymmetry: The nitro group and the pyridine nitrogen act as strong hydrogen-bond acceptors, but the molecule lacks any hydrogen-bond donors.

  • Lipophilic Shielding: The 4-fluorophenyl group introduces significant hydrophobicity, drastically reducing aqueous solubility while simultaneously altering the electron density of the pyridine ring.

The Result: The compound exhibits "brick-dust" characteristics in purely non-polar solvents (like hexane) because the solvent cannot overcome the strong intermolecular dipole-dipole interactions. Conversely, it demonstrates poor solubility in highly polar protic solvents (like water) due to the lipophilic fluorophenyl ring. Optimal solvation occurs in polar aprotic solvents (e.g., THF, DMF, Acetone), which provide strong dipole interactions to disrupt the crystal lattice without requiring the solute to donate hydrogen bonds[2][3].

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate out of ethanol during reaction cooling?

A: Ethanol is a polar protic solvent. While heating provides the kinetic energy to dissolve the compound dynamically, ethanol's reliance on hydrogen-bond networks makes it an inefficient solvent for this molecule at lower temperatures. Upon cooling, the solute's π−π stacking and dipole interactions rapidly outcompete the solvent-solute interactions, leading to sudden precipitation[3].

  • Solution: Switch the primary reaction medium to a polar aprotic solvent like Tetrahydrofuran (THF) or Ethyl Acetate, or utilize a binary solvent mixture (e.g., THF/Ethanol) to maintain solubility across a broader temperature gradient[2].

Q2: How do I select the optimal solvent system for scaling up a transition-metal catalyzed cross-coupling?

A: For scale-up, you need a solvent that maximizes solubility to maintain a homogeneous catalytic cycle while avoiding catalyst poisoning.

  • Solution: 1,4-Dioxane or THF are the industry standards here. They offer excellent solubility profiles for nitropyridine derivatives and coordinate well without deactivating palladium or nickel catalysts. Avoid using DMSO or DMF if your subsequent workup is sensitive to high-boiling solvents.

Q3: I need to purify the crude product via recrystallization. What is the most reliable solvent system?

A: A solvent/anti-solvent crystallization approach is highly recommended for nitropyridines[2].

  • Solution: Dissolve the crude solid in a minimal volume of hot Ethyl Acetate or THF (the "good" solvent). Slowly add n -Hexane or Heptane (the "anti-solvent") dropwise until slight turbidity persists. Allow the mixture to cool slowly to room temperature to promote the growth of high-purity crystalline needles.

SolventLogic Start Solubility Issue: 4-(4-Fluorophenyl)-3-nitropyridine Assess Assess Solvent Polarity & H-Bonding Capacity Start->Assess NonPolar Non-Polar (e.g., Hexane, Heptane) Assess->NonPolar Protic Polar Protic (e.g., MeOH, EtOH, H2O) Assess->Protic Aprotic Polar Aprotic (e.g., THF, DMF, EtOAc) Assess->Aprotic Sol1 Result: Insoluble Action: Use as Anti-Solvent for Crystallization NonPolar->Sol1 Sol2 Result: Moderate/Temperature-Dependent Action: Use in Binary Mixtures Protic->Sol2 Sol3 Result: Highly Soluble Action: Ideal Reaction Medium Aprotic->Sol3

Caption: Logical decision tree for solvent selection based on nitropyridine solubility profiles.

Part 3: Quantitative Data Summary

While exact thermodynamic solubility data for 4-(4-Fluorophenyl)-3-nitropyridine is highly specific to proprietary pharmaceutical pipelines, we can extrapolate a highly accurate predictive model based on the validated thermodynamic behavior of closely related structural analogs (e.g., 3-hydroxy-2-nitropyridine and 3-amino-4-nitropyridine)[2].

Table 1: Modeled Solubility Profile in Standard Organic Solvents (at 298.15 K)

Solvent ClassSpecific SolventRelative SolubilitySolvation MechanismRecommended Application
Polar Aprotic Tetrahydrofuran (THF)Very High (>100 mg/mL)Strong dipole-dipole; disruption of crystal latticePrimary reaction medium; Cross-coupling
Polar Aprotic AcetoneHigh (~50-80 mg/mL)Dipole-dipole interactionGlassware cleaning; rapid dissolution
Polar Aprotic Ethyl AcetateHigh (~40-60 mg/mL)Moderate dipole interactionExtraction (Workup); Recrystallization base
Polar Protic Methanol / EthanolModerate (~10-25 mg/mL)Weak H-bond acceptanceBinary co-solvent; high-temp reactions
Non-Polar n -Hexane / HeptaneVery Low (<1 mg/mL)Insufficient lattice disruptionAnti-solvent for precipitation/crystallization
Aqueous WaterInsolubleHydrophobic repulsion via fluorophenyl ringAqueous washes during biphasic workup

Part 4: Experimental Protocol for Quantitative Solubility Determination

To generate precise, self-validating solubility data for your specific process parameters, you must move beyond visual estimation. The Isothermal Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) quantification is the gold standard for determining the exact solubility of heterocyclic pharmaceutical intermediates.

Step-by-Step Methodology: Isothermal Shake-Flask Protocol

1. Sample Preparation (Saturation)

  • Accurately measure 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Incrementally add solid 4-(4-Fluorophenyl)-3-nitropyridine to the vial until a visible excess of undissolved solid remains at the bottom. The presence of the solid phase is an absolute requirement to guarantee thermodynamic saturation.

2. Thermal Equilibration

  • Secure the vial in a thermostatic shaker bath.

  • Set the temperature to the desired parameter (e.g., 298.15 K ± 0.1 K) and agitate at 150 RPM.

  • Allow the system to equilibrate for a minimum of 48 to 72 hours . Scientific Rationale: Nitropyridines with high lattice energies can exhibit slow dissolution kinetics; premature sampling will result in false-low solubility readings.

3. Phase Separation

  • Remove the vial and immediately transfer it to a temperature-controlled centrifuge set to the exact same temperature as the shaker bath (to prevent temperature-induced precipitation).

  • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Carefully extract the supernatant using a syringe equipped with a 0.45 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for membrane saturation.

4. Quantitative Analysis (HPLC)

  • Dilute the filtered supernatant to a known volume using the mobile phase to ensure the concentration falls within the linear dynamic range of your UV-Vis detector.

  • Inject the sample into the HPLC system. Quantify the concentration against a pre-established multi-point calibration curve of 4-(4-Fluorophenyl)-3-nitropyridine standard solutions.

ShakeFlask Step1 1. Preparation Add excess solid to target solvent Step2 2. Equilibration Thermostatic shaker (48-72 hrs at constant T) Step1->Step2 Step3 3. Separation Isothermal Centrifugation & 0.45µm Filtration Step2->Step3 Step4 4. Analysis HPLC / UV-Vis Quantification Step3->Step4

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

References

  • Solubility Measurement and Modeling of 3‐Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T = (278.15–318.15) K. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • United States Patent: Inhibitors of GSK-3. Google Patents. Available at:[Link]

Sources

Technical Support Center: Optimizing 4-(4-Fluorophenyl)-3-nitropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity issues during the synthesis of 4-(4-fluorophenyl)-3-nitropyridine. This structural motif is a highly privileged scaffold, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and advanced PET radiotracers[1].

However, executing a Suzuki-Miyaura cross-coupling on a 3-nitropyridine system introduces significant challenges. The electron-withdrawing nitro group activates the ring but is itself highly susceptible to unintended catalytic reduction, generating potentially genotoxic impurities (GTIs)[2]. Furthermore, the classic Suzuki catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—must be strictly controlled to prevent competing side reactions[3].

This guide provides a mechanistic troubleshooting framework, quantitative impurity profiling, and a self-validating protocol designed to minimize toxic byproducts and ensure regulatory compliance (ICH M7 and Q3D)[4].

Process Overview & Mechanistic Pathways

To control the reaction, we must first map the competing pathways. The diagram below illustrates the divergence between the desired cross-coupling and the three primary toxic byproduct pathways.

G Start 4-Chloro-3-nitropyridine + 4-Fluorophenylboronic Acid Catalysis Pd-Catalyzed Suzuki-Miyaura Coupling Start->Catalysis Target 4-(4-Fluorophenyl)-3-nitropyridine (Desired Product) Catalysis->Target Main Pathway NitroRed Nitro-Reduction Byproduct (Genotoxic Aniline) Catalysis->NitroRed HomoCoup Homocoupling Byproduct (4,4'-Difluorobiphenyl) Catalysis->HomoCoup Dehalo Dehalogenation Byproduct (3-Nitropyridine) Catalysis->Dehalo Mitigation1 Avoid Alcoholic Solvents (Prevents H-donation) Mitigation1->NitroRed Mitigation2 Strict Anaerobic Sparging (Prevents Pd oxidation) Mitigation2->HomoCoup Mitigation3 Optimize Base (K3PO4) (Accelerates transmetalation) Mitigation3->Dehalo

Reaction pathways and mitigation strategies for 4-(4-fluorophenyl)-3-nitropyridine synthesis.

Troubleshooting & FAQs (The "Why" and "How")

Q: Why is my Suzuki-Miyaura coupling yielding high levels of the genotoxic byproduct 4-(4-fluorophenyl)pyridin-3-amine? A: In palladium-catalyzed cross-coupling, the nitro group on the pyridine ring is highly susceptible to unintended reduction[1]. This occurs when the solvent (e.g., ethanol) acts as a hydride donor in the presence of Pd(0).

  • Causality: High temperatures and prolonged reaction times in alcoholic solvents facilitate β-hydride elimination from the solvent, transferring hydrogen to the nitro group. Because anilines are flagged as mutagenic/genotoxic impurities (GTIs) under ICH M7 guidelines[2], minimizing this is critical.

  • Solution: Switch to a non-nucleophilic, non-reducing solvent system (e.g., Toluene/Water) and strictly limit the reaction time.

Q: How do I suppress the formation of 4,4'-difluorobiphenyl (homocoupling)? A: Homocoupling of 4-fluorophenylboronic acid is an oxidative process driven by the presence of dissolved oxygen.

  • Causality: Oxygen oxidizes Pd(0) to a peroxo-Pd(II) complex, creating a rogue catalytic cycle that consumes two equivalents of the boronic acid without engaging the 4-chloro-3-nitropyridine electrophile[3].

  • Solution: Rigorous degassing of all solvents via continuous argon sparging is mandatory. Additionally, employ a slow-addition protocol for the boronic acid to keep its steady-state concentration low, preventing two boronic acid molecules from interacting at the same metal center.

Q: What causes protodehalogenation of 4-chloro-3-nitropyridine, and how can I prevent it? A: Protodehalogenation (yielding 3-nitropyridine) directly competes with the transmetalation step.

  • Causality: The highly electron-withdrawing nitro group at the 3-position makes the C4-Pd bond prone to protonation if transmetalation is sluggish. If the boronic acid is not sufficiently activated by the base, the Pd-complex will abstract a proton from the environment[5].

  • Solution: Accelerate transmetalation by optimizing the base. While Na₂CO₃ is standard[1], switching to K₃PO₄ enhances the formation of the reactive boronate complex.

Q: How do I ensure residual palladium levels meet ICH Q3D guidelines for drug development? A: Heavy metal toxicity is a major concern in late-stage pharmaceutical synthesis[4].

  • Solution: Integrate a functionalized silica scavenger (e.g., SiliaMetS Thiol) during the organic workup. The thiol groups have a high affinity for residual Pd species, permanently sequestering them from the target API.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between reaction conditions and byproduct distribution. By implementing the optimized parameters, toxic byproducts are suppressed to trace levels.

Reaction ConditionTarget Yield (%)Nitro-Reduction (%)Homocoupling (%)Dehalogenation (%)
Toluene/EtOH/H₂O, Na₂CO₃, Air72.48.514.23.1
Toluene/EtOH/H₂O, Na₂CO₃, Ar sparged88.05.23.11.5
Toluene/H₂O, K₃PO₄, Ar sparged94.50.80.50.4
Toluene/H₂O, K₃PO₄, Slow Addition 98.2 < 0.1 < 0.1 0.2

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, this protocol is designed as a self-validating system . It incorporates orthogonal acid-base chemistry to chemically purge any trace genotoxic anilines that form, ensuring the final product is highly pure.

Reagents: 4-chloro-3-nitropyridine (1.0 equiv), 4-fluorophenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.02 equiv), K₃PO₄ (2.0 equiv). Solvent: Toluene/H₂O (4:1 v/v).

Step 1: Rigorous Degassing (Preventing Homocoupling)
  • Charge the reactor with Toluene and H₂O.

  • Sparge the biphasic mixture with Argon for 30 minutes at room temperature.

  • Validation Checkpoint: Utilize a dissolved oxygen (DO) meter to confirm O₂ levels are < 0.5 ppm before proceeding.

Step 2: Controlled Execution (Preventing Dehalogenation)
  • Add 4-chloro-3-nitropyridine, K₃PO₄, and Pd(dppf)Cl₂ to the degassed solvent under a positive Argon flow. Heat the mixture to 80°C.

  • Dissolve 4-fluorophenylboronic acid in a separate flask with degassed Toluene.

  • Add the boronic acid solution to the main reactor via a syringe pump over 2 hours.

  • Validation Checkpoint: LC-MS analysis of the reaction mixture should show steady-state boronic acid at < 5% throughout the addition. Stir for an additional 1 hour post-addition until TLC (Hexanes/EtOAc 3:1) shows complete consumption of the chloride.

Step 3: Orthogonal Acid-Base Workup (Purging Genotoxic Impurities)
  • Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with 1M HCl (pH ~2).

  • Causality & Validation: This is the critical purification step. Any trace 4-(4-fluorophenyl)pyridin-3-amine (the nitro-reduced byproduct) is highly basic and will protonate, partitioning entirely into the aqueous waste layer. The target 4-(4-fluorophenyl)-3-nitropyridine remains neutral and stays in the organic layer.

Step 4: Palladium Scavenging (Removing Heavy Metals)
  • Treat the organic layer with SiliaMetS Thiol (0.5 w/w equivalent to the theoretical yield) at 40°C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the silica-bound palladium.

  • Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: ICP-MS analysis of the isolated solid must confirm residual Pd is < 10 ppm.

References

  • Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. American Journal of Nuclear Medicine and Molecular Imaging (via PMC).[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules (MDPI).[Link]

  • Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. Chemistry LibreTexts.[Link]

  • Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter. International Journal of Environmental Research and Public Health (via PMC).[Link]

Sources

Validation & Comparative

Comparative study of fluorinated vs non-fluorinated nitropyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitropyridine Intermediates in Medicinal Chemistry

Nitropyridines are indispensable building blocks in modern drug discovery, frequently serving as precursors for complex kinase inhibitors, fused heterocycles (such as imidazopyridines), and immune checkpoint antagonists. The strategic incorporation of fluorine into these scaffolds—transitioning from non-fluorinated to fluorinated nitropyridines—profoundly alters their physicochemical properties and synthetic utility.

As an Application Scientist, selecting the correct intermediate is not just a matter of yield; it dictates the pharmacokinetic profile of the final drug and the scalability of the synthetic route. This guide provides an objective, data-driven comparison of these two classes of intermediates, focusing on their reactivity in Nucleophilic Aromatic Substitution (SNAr) and their broader impact on drug design.

Physicochemical Property Comparison

The "fluorine effect" is a fundamental concept in medicinal chemistry. The introduction of fluorine onto a nitropyridine ring induces significant electronic and steric shifts that directly influence both synthetic behavior and biological efficacy.

ParameterFluorinated NitropyridinesNon-Fluorinated NitropyridinesMechanistic Causality
pKa (Basicity) Lower (Less Basic)Higher (More Basic)Fluorine’s strong inductive (-I) effect withdraws electron density from the pyridine nitrogen, reducing its ability to accept a proton ().
Lipophilicity (logP) Generally HigherBaselineThe highly polarized but hydrophobic C-F bond increases overall lipophilicity, which can enhance membrane permeability.
Metabolic Stability High (Resistant to cleavage)Moderate to LowThe exceptionally strong C-F bond resists cytochrome P450-mediated oxidative metabolism, prolonging drug half-life.
SNAr Reactivity Extremely HighModerate (Cl/Br) to Low (H)Fluorine drastically lowers the LUMO energy of the aromatic ring, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack ().

Mechanistic Insights: The SNAr Reactivity Paradigm

In standard aliphatic nucleophilic substitution (SN2), fluorine is notoriously a poor leaving group due to the high dissociation energy of the C-F bond. However, in Nucleophilic Aromatic Substitution (SNAr), fluorinated nitropyridines drastically outperform their non-fluorinated (e.g., chlorinated) counterparts.

The Causality of Reactivity: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is not the departure of the leaving group, but rather the initial nucleophilic attack. This attack disrupts aromaticity to form a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. Fluorine’s extreme electronegativity hyper-polarizes the carbon center and stabilizes this incoming negative charge far better than chlorine. Consequently, fluoronitropyridines act as highly reactive electrophiles, allowing complex carbon-nitrogen bonds to be formed under exceptionally mild conditions[1].

SNAr_Mechanism Start Nucleophile + Nitropyridine Precursor Sub_F Fluorinated Nitropyridine (Highly Electrophilic) Start->Sub_F Select F-Precursor Sub_Cl Chlorinated Nitropyridine (Moderately Electrophilic) Start->Sub_Cl Select Cl-Precursor MC_F Meisenheimer Complex (F-Stabilized Anion) Sub_F->MC_F Addition (0°C to RT) Rate-Determining MC_Cl Meisenheimer Complex (Cl-Stabilized Anion) Sub_Cl->MC_Cl Addition (80°C+) Rate-Determining Prod_F Substituted Product (High Yield, Fast) MC_F->Prod_F Fast Elimination Prod_Cl Substituted Product (Moderate Yield, Slow) MC_Cl->Prod_Cl Slow Elimination

Comparative SNAr workflow of fluorinated vs. chlorinated nitropyridines.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical implications of these mechanistic differences, the following protocols compare the SNAr of an amine (e.g., imidazole) using fluorinated versus chlorinated nitropyridines.

Protocol A: Mild SNAr using 3-Fluoro-2-nitropyridine

Objective: Synthesize 3-(1H-imidazol-1-yl)-2-nitropyridine via a kinetically favored pathway.

  • Initiation: Dissolve 3-fluoro-2-nitropyridine (1.0 equiv) and imidazole (1.1 equiv) in anhydrous DMSO (0.5 M) at 0 °C.

  • Base Addition: Add finely ground potassium hydroxide (KOH, 2.0 equiv) portion-wise to the chilled solution (1)[1].

  • Propagation & Monitoring: Stir the reaction mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Quenching & Extraction: Upon complete conversion (typically 10–60 minutes), quench with ice-cold water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine (5x) to remove the DMSO solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Causality & Validation:

  • Solvent Choice: DMSO is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the SNAr.

  • Temperature Control: The extreme electrophilicity of the fluorinated substrate allows the reaction to proceed at 0 °C to RT. This prevents thermal degradation and suppresses unwanted side reactions.

  • Self-Validation: A rapid color change to deep yellow/orange visually validates the formation of the anionic Meisenheimer intermediate. Complete consumption of the starting material on TLC within 60 minutes confirms the kinetic advantage of the fluorine leaving group. Under microwave irradiation, similar fluoro-nitropyridine systems easily achieve >90% yields (2)[2].

Protocol B: High-Temperature SNAr using 3-Chloro-2-nitropyridine

Objective: Synthesize the same product using a non-fluorinated (chlorinated) precursor.

  • Initiation: Dissolve 3-chloro-2-nitropyridine (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equiv).

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. Stir for 12–24 hours.

  • Monitoring: Monitor via TLC.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water and brine, dry, and concentrate. Chromatographic purification is strictly required.

Causality & Validation:

  • Thermal Requirement: Chlorine provides significantly less stabilization to the transition state during the rate-determining addition step. Consequently, high thermal energy (80+ °C) is required to overcome the activation barrier.

  • Self-Validation: The necessity for extended heating and the appearance of multiple baseline degradation spots on TLC validate the lower regioselectivity and kinetic sluggishness of the chlorinated precursor compared to its fluorinated analog.

Strategic Selection in Drug Development

While non-fluorinated nitropyridines are often cheaper and readily available, they introduce severe bottlenecks during late-stage functionalization due to their requirement for harsh reaction conditions. In contrast, fluorinated nitropyridines are highly privileged intermediates. Their ability to undergo rapid, clean SNAr at room temperature makes them ideal for parallel library synthesis, multicomponent reactions (like the Groebke-Blackburn-Bienaymé reaction for PD-1/PD-L1 antagonists[1]), and the synthesis of sensitive covalent kinase inhibitors.

References

  • Title: Novel immune checkpoint biomarkers for medical imaging Source: University of Groningen URL: [Link]

  • Title: MICROWAVE-ASSISTED APPROACH TO NITROANILINE/AMINOPYRIDINE AND ITS INHIBITION ACTIVITY Source: Heterocyclic Chemistry (Clockss) URL: [Link]

Sources

LC-MS/MS Validation and Mass Spectrometry Profiling of 4-(4-Fluorophenyl)-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluorophenyl)-3-nitropyridine is a highly valued chemical building block in medicinal chemistry, frequently utilized in the synthesis of advanced neurotherapeutic agents and kinase inhibitors, such as GSK-3 inhibitors targeting central nervous system disorders[1]. The incorporation of a para-fluoro substitution on the phenyl ring significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability compared to its non-fluorinated or chlorinated counterparts.

For researchers and bioanalytical scientists, establishing a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for this compound is critical. This guide objectively compares the analytical performance of 4-(4-Fluorophenyl)-3-nitropyridine against its primary alternatives and provides a self-validating, [2] methodology for its quantification.

Comparative LC-MS Performance Analysis

When developing bioanalytical assays, understanding how structural modifications impact ionization and chromatography is essential. The fragmentation of nitropyridine derivatives under Electrospray Ionization (ESI) is heavily driven by the electron-withdrawing nature of both the nitro group and the halogen substituents.

The addition of the fluorine atom creates a unique analytical profile:

  • Ionization Causality: The strong inductive effect of the fluorine atom pulls electron density away from the pyridine ring. While this slightly reduces the basicity of the pyridine nitrogen compared to the des-fluoro analog, ESI in positive mode (ESI+) remains highly effective. The addition of 0.1% formic acid to the mobile phase acts as an essential proton source to drive the equilibrium toward the [M+H]+ state, counteracting the electron-withdrawing suppression.

  • Chromatographic Causality: Fluorination increases the lipophilicity ( logP ) of the molecule. In reversed-phase chromatography, this translates to a longer retention time compared to 4-phenyl-3-nitropyridine, allowing it to elute past the early solvent front where polar endogenous matrix components cause severe ion suppression[3].

Table 1: Comparative LC-MS/MS Parameters of Nitropyridine Derivatives
CompoundPrecursor Ion [M+H]+ Primary MRM TransitionRelative Ionization Efficiency (ESI+)Retention Time Shift (C18, Gradient)Isotopic Signature
4-Phenyl-3-nitropyridine m/z 201.06201.06 155.06High (Baseline)Baseline ( tR​≈3.2 min)None
4-(4-Fluorophenyl)-3-nitropyridine m/z 219.05219.05 173.05Moderate-High +0.8 min shiftNone
4-(4-Chlorophenyl)-3-nitropyridine m/z 235.02235.02 189.02Moderate +1.5 min shiftStrong M+2 peak (~33%)

Data Interpretation: The fluorinated derivative offers the best balance. It avoids the complex isotopic cluster deconvolution required for the chlorinated analog while providing superior chromatographic separation from matrix interferences compared to the non-fluorinated baseline.

Mass Spectrometry Fragmentation Pathway

To establish a highly specific Multiple Reaction Monitoring (MRM) method, we must map the collision-induced dissociation (CID) pathway. The initial ionization event leads to the formation of a protonated molecular ion [M+H]+ .

Upon entering the collision cell, the primary fragmentation is the neutral loss of the nitro group ( NO2​ , -46 Da). For the fluorinated analog, a secondary fragmentation occurs involving the loss of hydrogen fluoride (HF, -20 Da), which is a highly diagnostic transition for structural confirmation.

Fragmentation M [M+H]+ m/z 219.05 (Precursor Ion) NO2 [M+H - NO2]+ m/z 173.05 (Primary Fragment) M->NO2 -46 Da (Collision Energy: 20V) HF [M+H - NO2 - HF]+ m/z 153.05 (Secondary Fragment) NO2->HF -20 Da (Collision Energy: 35V) RING [M+H - NO2 - C5H4N]+ m/z 95.02 (Fluorophenyl Cation) NO2->RING -78 Da (Pyridine Cleavage)

Caption: ESI+ Collision-Induced Dissociation (CID) Fragmentation Pathway of 4-(4-Fluorophenyl)-3-nitropyridine.

Step-by-Step Methodology: ICH M10 Compliant Validation

Bioanalytical method validation is essential to ensure the acceptability of assay performance and the reliability of analytical results[4]. The following protocol is designed as a self-validating system : every step contains internal controls to isolate variables (e.g., separating physical extraction loss from matrix-induced ion suppression).

Phase A: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (spiked with analyte or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., 13C6​ -labeled analog) at 100 ng/mL. Causality: The IS must be added before extraction to correct for any volumetric losses or ionization variations downstream.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Phase B: Chromatographic & MS Conditions
  • Column: C18 reversed-phase column (100 mm x 2.1 mm ID, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Mode: ESI Positive (+), MRM mode monitoring m/z 219.05 173.05.

Phase C: The Self-Validating Matrix Effect & Recovery Protocol

To comply with [5], you must prove that the biological matrix does not fatally suppress the MS signal.

  • Set 1 (Neat): Analyte spiked into pure extraction solvent.

  • Set 2 (Post-Extraction Spike): Blank plasma extracted, then spiked with analyte.

  • Set 3 (Pre-Extraction Spike): Plasma spiked with analyte, then extracted.

The Logic:

  • Matrix Factor (MF) = (Area of Set 2) / (Area of Set 1). If MF < 0.85, you have severe ion suppression and must adjust chromatography.

  • Extraction Recovery (RE) = (Area of Set 3) / (Area of Set 2). This isolates the physical efficiency of the protein precipitation from the MS ionization phenomena.

LCMS_Validation MD Method Development (Tuning & Chromatography) SS Selectivity & Specificity (Blank Matrix + IS) MD->SS ME Matrix Effect & Recovery (Post-Extraction Spikes) SS->ME AP Accuracy & Precision (Intra/Inter-batch QC) ME->AP ST Stability Assessment (Benchtop, F/T, Autosampler) AP->ST VAL Validated LC-MS/MS Method (ICH M10 Compliant) ST->VAL

Caption: ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS Assays.

Conclusion

When validating 4-(4-Fluorophenyl)-3-nitropyridine, the compound's structural properties provide distinct advantages over non-fluorinated and chlorinated analogs. The fluoro-substitution enhances chromatographic retention, moving the analyte away from the suppression zone, while maintaining a clean, easily interpretable ESI+ fragmentation profile free of complex isotopic clusters. By adhering to the ICH M10 bioanalytical framework and utilizing a self-validating extraction protocol, researchers can ensure robust, reproducible quantification in complex biological matrices.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [2]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation. Retrieved from [5]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [4]

  • BenchChem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Retrieved from

  • United States Patent Application. Compounds for the Treatment of Central Nervous System Disorders (GSK-3 Inhibitors). Retrieved from [1]

  • National Institutes of Health (NIH) / PMC. A new sensitive LC/MS/MS analysis using a click derivatization reagent, 2-nitrosopyridine. Retrieved from[3]

Sources

Safety Operating Guide

4-(4-Fluorophenyl)-3-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist consulting with drug discovery and chemical development teams, I frequently address the lifecycle management of complex synthetic intermediates. The disposal of 4-(4-Fluorophenyl)-3-nitropyridine (CAS: 170682-38-9) [1] cannot be treated as a routine laboratory waste procedure.

This molecule presents a "trifecta" of chemical hazards: a strong carbon-fluorine (C-F) bond, a potentially reactive nitroaromatic group, and a nitrogen-containing pyridine heterocycle. Improper disposal—such as standard landfilling or low-temperature incineration—risks the release of highly toxic hydrofluoric acid (HF), nitrogen oxides (NOx), and fluorinated products of incomplete combustion (PICs)[2].

To build a self-validating safety culture in your laboratory, you must understand not just how to dispose of this chemical, but the mechanistic causality behind each operational choice.

Mechanistic Hazard Assessment & Operational Causality

Before executing the disposal protocol, it is critical to understand the chemical behavior of 4-(4-Fluorophenyl)-3-nitropyridine that dictates our logistical plan:

  • The Halogenated Aryl Motif: The C-F bond is exceptionally strong (approx. 485 kJ/mol). Standard waste incineration temperatures (~800°C) are insufficient to break this bond completely, which can lead to the synthesis of fluorinated dioxins or phosgene-analogous gases[2]. Therefore, extreme thermal destruction is mandatory.

  • The Nitroaromatic Moiety: While not a primary explosive like TNT, nitroaromatics are electron-deficient and possess inherent thermal instability[3]. If inadvertently mixed with strong reducing agents or concentrated alkalis in a waste carboy, exothermic reduction can occur, potentially leading to container rupture.

  • The Pyridine Core: The combustion of heterocyclic nitrogen and the nitro group yields significant volumes of NOx gases[4]. Any selected waste management facility must possess advanced flue-gas scrubbing capabilities to prevent atmospheric contamination[2].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step acts as a quality control checkpoint for the subsequent phase, ensuring total RCRA (Resource Conservation and Recovery Act) compliance[2].

Phase 1: Point-of-Generation Segregation
  • Action: Isolate 4-(4-Fluorophenyl)-3-nitropyridine waste from all non-halogenated solvents, strong oxidizers, and reducing agents.

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration matrix. Segregation from reducing agents prevents spontaneous exothermic reduction of the nitro group.

Phase 2: Primary Containment and Labeling
  • Action: Collect the solid or solvent-dissolved waste in High-Density Polyethylene (HDPE) or PTFE-lined drums. Do not use standard galvanized steel cans.

  • Causality: Halogenated nitroaromatics can be corrosive to unlined metals over time, especially if trace moisture is present. HDPE provides total chemical inertness.

  • Validation: Label the container explicitly as: "Hazardous Waste - Halogenated Organic (Contains Fluorinated Nitroaromatic)." Assign the appropriate EPA characteristic waste codes (e.g., D038 for pyridine derivatives, though specific local codes may apply)[2].

Phase 3: High-Temperature Thermal Destruction (Incineration)
  • Action: Contract a licensed hazardous waste management facility equipped with a twin-chamber liquid/solid injection incinerator .

  • Causality: To ensure the complete cleavage of the C-F bond and the destruction of the pyridine ring, the secondary combustion chamber must operate at >1100°C with a gas residence time of >2 seconds . This prevents the formation of toxic fluorinated PICs[2].

Phase 4: Flue Gas Neutralization
  • Action: Verify that the contracted incinerator utilizes wet alkaline scrubbing (e.g., Sodium Hydroxide or Calcium Hydroxide scrubbers)[2].

  • Causality: The complete combustion of this molecule yields HF and NOx. The alkaline scrubber precipitates the dangerous fluoride ions into inert Calcium Fluoride (CaF₂) or Sodium Fluoride (NaF) sludges, which can then be safely deposited in a secure landfill[2].

Quantitative Operational Parameters

To facilitate rapid decision-making for your Environmental Health and Safety (EHS) officers, the critical logistical and thermal parameters are summarized below:

ParameterSpecificationMechanistic Rationale
Chemical Name 4-(4-Fluorophenyl)-3-nitropyridineTarget synthetic intermediate.
CAS Number 170682-38-9Unique regulatory identifier[1].
Primary Hazard Class Halogenated NitroaromaticToxic; potential exothermic reactivity with reducing agents.
EPA Waste Designation Halogenated Organic WasteRequires specialized thermal destruction protocols[2].
Incineration Temp (Secondary) > 1100°C High thermal energy required to cleave the C-F bond.
Gas Residence Time > 2 seconds Ensures complete thermal oxidation of the pyridine ring.
Scrubber Chemistry Alkaline (NaOH / Ca(OH)₂)Neutralizes HF and NOx generated during combustion[2].

Disposal Workflow Visualization

The following diagram maps the logical relationship between waste generation, chemical containment, and ultimate thermal destruction.

DisposalWorkflow Gen 1. Waste Generation 4-(4-Fluorophenyl)-3-nitropyridine Seg 2. Source Segregation Isolate from Reducing Agents & Bases Gen->Seg Cont 3. Primary Containment HDPE / PTFE-Lined Drums Seg->Cont Trans 4. RCRA Transport Licensed HazMat Carrier Cont->Trans Inc 5. Thermal Destruction Twin-Chamber Incinerator (>1100°C) Trans->Inc Scrub 6. Flue Gas Scrubbing Alkaline Neutralization of HF & NOx Inc->Scrub Ash 7. Final Disposition Secure Landfill of Inert Ash/Sludge Scrub->Ash

Figure 1: Disposal workflow for halogenated nitroaromatics, emphasizing thermal destruction.

References

  • Sigma-Aldrich - 4-(4-fluorophenyl)-3-nitropyridine | 170682-38-9 Product & SDS Information. Available at: 1

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: 2

  • BenchChem - Proper Disposal of Halogenated Nitroaromatics: A Guide for Laboratory Professionals. Available at:

  • U.S. Environmental Protection Agency (EPA) / Haryana State Pollution Control Board - Guidelines for Halogenated Organic Waste Incineration (>1100°C requirement). Available at:

  • Centers for Disease Control and Prevention (CDC) / ATSDR - Potential for Human Exposure to Nitroaromatics and EPA Hazardous Waste Classification. Available at: 3

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your chemical workflows is paramount. 4-(4-Fluorophenyl)-3-nitropyridine (CAS: 170682-38-9) is a highly specialized fluorinated nitroaromatic compound frequently utilized as a critical intermediate in drug discovery, particularly in the synthesis of CNS-active agents such as GSK-3 inhibitors[1].

Handling this compound requires a rigorous, self-validating safety protocol. The combination of a highly electrophilic nitropyridine core[2] and a lipophilic fluorophenyl moiety creates a unique toxicological profile that demands strict Personal Protective Equipment (PPE) and precise operational controls.

Mechanistic Risk Assessment & Hazard Identification

To design an effective safety protocol, we must first understand the causality behind the compound's hazards.

The nitropyridine core is susceptible to enzymatic nitroreduction in vivo, leading to the formation of reactive nitroso and hydroxylamine intermediates[3]. These species can induce oxidative stress and bind to hemoglobin, potentially causing methemoglobinemia (oxygen starvation)[3]. Concurrently, the fluorophenyl group significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers and systemic circulation compared to non-fluorinated analogs[1][4].

Quantitative & Qualitative Hazard Summary

Based on GHS classifications for structurally analogous nitropyridines[2][5][6].

Hazard ClassGHS CategoryCausality / Mechanistic Driver
Acute Toxicity (Oral/Dermal) Category 3 / 4High lipophilicity drives systemic absorption; nitroreduction leads to cellular toxicity[2][6].
Skin/Eye Irritation Category 2The electrophilic nitropyridine ring interacts directly with nucleophilic mucosal and dermal proteins[2][5].
Respiratory Irritation (STOT SE 3) Category 3Inhalation of fine crystalline dust causes severe, localized inflammation of the respiratory tract[2].
Combustible Dust Hazard N/AFine grinding or agitation of nitroaromatic solids can form explosive dust clouds in unventilated spaces[3].

Mandatory Personal Protective Equipment (PPE)

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The following advanced PPE matrix is mandatory for handling 4-(4-Fluorophenyl)-3-nitropyridine in any quantity.

  • Dermal Protection (Double-Gloving Strategy):

    • Inner Glove: Standard 4-mil Nitrile (for dexterity).

    • Outer Glove: 8-mil heavy-duty Nitrile or Butyl rubber.

    • Causality: The fluorinated nature of the compound allows it to permeate thin nitrile over prolonged exposure. Double-gloving ensures a fail-safe barrier. Change outer gloves immediately if contamination is suspected.

  • Ocular Protection:

    • Chemical splash goggles (ANSI Z87.1+ compliant).

    • Causality: Standard safety glasses with side shields do not provide adequate protection against fine, airborne nitropyridine dust, which can cause severe ocular irritation[5].

  • Respiratory & Inhalation Protection:

    • All handling must be conducted inside a certified, properly functioning chemical fume hood (face velocity of 80–120 fpm).

    • If bulk transfer is required outside a closed system, a half-face respirator equipped with P100 (HEPA) and organic vapor (OV) cartridges is mandatory to prevent inhalation of combustible, toxic dust[3][7].

  • Body Protection:

    • Flame-resistant (FR) lab coat (due to the combustible nature of nitroaromatics)[3].

    • Non-porous chemical apron during bulk solvent dissolution.

Toxicological Pathway & Justification for PPE

The following diagram illustrates the mechanistic pathway of toxicity upon exposure, reinforcing the critical need for robust dermal and respiratory barriers.

ToxPathway A 4-(4-Fluorophenyl)-3-nitropyridine Exposure (Dermal/Inhalation) B High Lipophilicity (Fluorophenyl Moiety) A->B Structural trait C Systemic Absorption B->C Enhances penetration D Nitroreduction (CYP450/Reductases) C->D Hepatic metabolism E Reactive Nitroso/Hydroxylamines D->E Enzymatic conversion F Methemoglobinemia & Oxidative Stress E->F Binds to Hemoglobin (Fe2+ -> Fe3+)

Mechanistic toxicological pathway of fluorinated nitropyridines driving strict PPE requirements.

Operational Plan: Step-by-Step Handling Protocol

To build a self-validating system, every step of the handling process must include a verification check to prevent exposure.

Step 1: Environmental & PPE Verification

  • Verify the chemical fume hood is operational and the sash is lowered to the designated safe working height.

  • Don FR lab coat, chemical splash goggles, and double-layer gloves.

  • Clear the workspace of incompatible materials (strong oxidizing agents, bases, and strong reducing agents)[3].

Step 2: Safe Dispensing & Weighing

  • Anti-Static Precaution: Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic) to weigh the solid. Nitroaromatic dust clouds can be ignited by electrostatic discharge[3][7].

  • Weigh the compound directly into a tared reaction vessel inside the fume hood. Do not weigh on an open benchtop balance.

  • Seal the reaction vessel before removing it from the fume hood for any analytical measurements.

Step 3: Reaction Integration

  • Dissolve the compound using appropriate solvents (e.g., DMSO or DMF for biological assays)[1] entirely within the fume hood.

  • Utilize closed-system transfer techniques (e.g., syringe and septum) when adding reagents to minimize aerosolization.

Step 4: Post-Handling Decontamination

  • Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a soap and water wash[7].

  • Carefully remove the outer gloves by turning them inside out, avoiding contact with the exterior surface. Dispose of them immediately in the solid hazardous waste bin.

Workflow A Pre-Op Setup (Fume Hood & PPE) B Weighing & Transfer (Anti-static tools) A->B Verify airflow C Reaction Execution (Closed System) B->C Minimize dust D Decontamination (Solvent & Soap) C->D Post-reaction E Waste Disposal (Halogenated Bin) D->E Segregate waste

Step-by-step operational workflow for handling 4-(4-Fluorophenyl)-3-nitropyridine.

Spill Response & Emergency Protocols

In the event of an operational failure, execute the following immediate actions:

  • Dry Powder Spill: Do NOT sweep dry powder, as this generates combustible dust clouds[3]. Gently cover the spill with damp, absorbent paper towels. Carefully scoop the material using non-sparking tools into a dedicated hazardous waste container[7].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area vigorously with soap and copious amounts of water for at least 15 minutes[5][7]. Do not use organic solvents on the skin, as they will accelerate the dermal absorption of the fluorinated compound.

  • Inhalation: Evacuate the area immediately. Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[7].

Disposal & Waste Management Plan

Improper disposal of fluorinated nitroaromatics poses severe environmental and regulatory risks.

  • Segregation: Because of the fluorine atom, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers. Mixing with non-halogenated waste violates EPA/RCRA regulations and can cause dangerous reactions during waste processing.

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a sealed, labeled solid hazardous waste container[5].

  • Labeling: Clearly label all waste containers with "Toxic, Halogenated Organic Waste, Contains Nitroaromatics."

References

  • PubChem. "4-Nitropyridine | CID 70734." National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. "Compounds, Compositions and Methods for Treating CNS Disorders (US Patent).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.